molecular formula C12H18N2O4 B019416 Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate CAS No. 144689-94-1

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Cat. No.: B019416
CAS No.: 144689-94-1
M. Wt: 254.28 g/mol
InChI Key: ZQPMIDPIXSMOAD-UHFFFAOYSA-N
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Description

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a chemical compound with the molecular formula C12H18N2O4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of diethyl oxalate with 2-propylimidazole under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different imidazole-based products.

    Substitution: The ester groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antihypertensive drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its pharmaceutical applications, the compound may act on enzymes or receptors involved in biological pathways. The exact mechanism depends on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate
  • Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate
  • Diethyl 2-butyl-1H-imidazole-4,5-dicarboxylate

Uniqueness

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of certain pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-4-7-8-13-9(11(15)17-5-2)10(14-8)12(16)18-6-3/h4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPMIDPIXSMOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437764
Record name Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144689-94-1
Record name 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144689-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Diethyl 2-propyl-1H-imidazol-4,5-dicarboxylate hydrochloride (50.0 g) obtained in Example 11a and sodium chloride (50.0 g) were dissolved in water (500 ml), and 5N aqueous sodium hydroxide solution (30 ml) was added to this solution, followed by stirring for 1 hour under ice cooling. The precipitated crystals were collected by filtration, and subsequently dried under reduced pressure to afford the title compound (40.7 g) as white crystals. Each spectral data of the obtained compound coincided with that of the compound in Example 2.
Name
Diethyl 2-propyl-1H-imidazol-4,5-dicarboxylate hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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